
2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can also be used to afford enantiomerically enriched substituted piperidines .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and annulation processes. These methods are designed to be fast and cost-effective, ensuring high yields and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), quinoline organocatalysts, and trifluoroacetic acid .
Major Products Formed
The major products formed from these reactions are various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors in the body. This modulation can lead to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride include:
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects on various types of cancers.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities.
Berberine: A piperidine alkaloid with anti-inflammatory and anticancer properties.
Tetrandine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness
This compound is unique due to its specific structure and the presence of the piperidine moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-(3-methylpiperidin-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-5-9-3-2-7(6)4-8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
InChI Key |
HGMXNZOHBYBJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
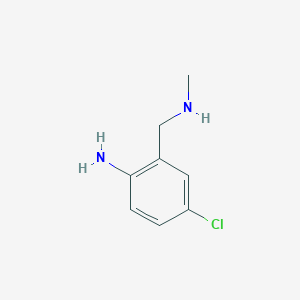
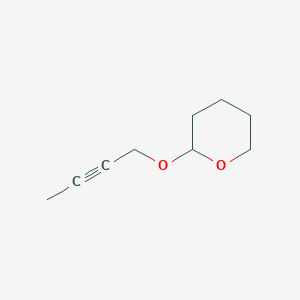
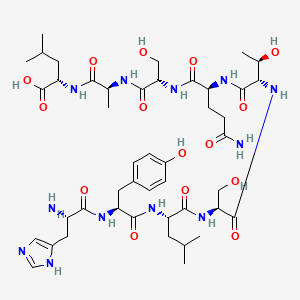
![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)
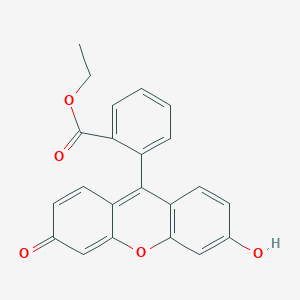
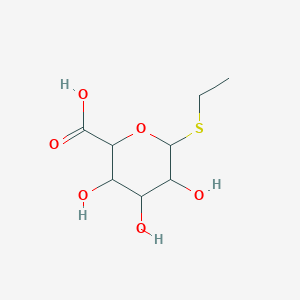

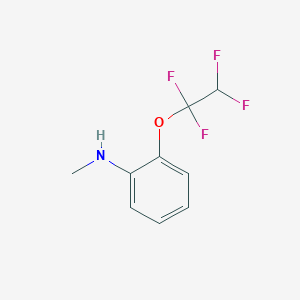
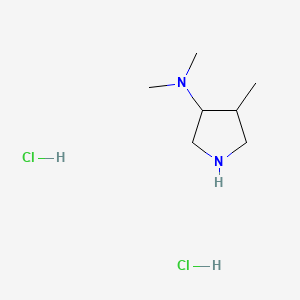
![1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)
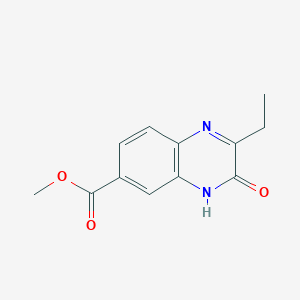
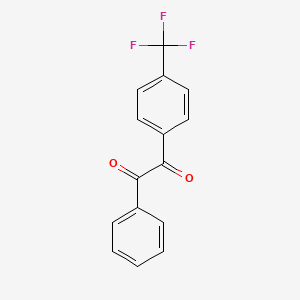
![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
